3-(4-methoxyphenyl)propanethioic S-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPZMSWKUCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633101 | |
| Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34722-37-7 | |
| Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxyphenyl Propanethioic S Acid and Its Analogues
Direct Synthesis Routes to 3-(4-methoxyphenyl)propanethioic S-acid
The most straightforward methods to obtain this compound involve the direct thionation of its readily available carboxylic acid precursor, 3-(4-methoxyphenyl)propionic acid.
Conversion of Carboxylic Acids to Thiocarboxylic S-Acids
The transformation of a carboxyl group (-COOH) into a thiocarboxyl S-acid group (-COSH) is a key step. This can be achieved through several reagents, with thionating agents like Lawesson's Reagent being particularly prominent.
Lawesson's Reagent, or LR, is a widely used organosulfur compound for converting carbonyl compounds into their thiocarbonyl counterparts. nih.govwikipedia.org Its reaction with carboxylic acids provides a direct route to thiocarboxylic S-acids. The mechanism is believed to proceed through a reactive dithiophosphine ylide intermediate that interacts with the carbonyl group. organic-chemistry.orgnih.gov
The general procedure involves heating the carboxylic acid with Lawesson's Reagent, typically using 0.5 to 2.5 equivalents, in a nonpolar solvent such as toluene (B28343) or xylene. santiago-lab.com The reaction of 3-(4-methoxyphenyl)propionic acid with Lawesson's Reagent under these conditions would be expected to yield the target this compound. While ketones and amides are generally more reactive towards LR than esters, carboxylic acids can be effectively thionated. organic-chemistry.orgsantiago-lab.com
Table 1: General Conditions for Thionation with Lawesson's Reagent
| Parameter | Condition |
|---|---|
| Reagent | Lawesson's Reagent |
| Substrate | Carboxylic Acid |
| Solvent | Toluene, Xylene |
| Temperature | 80-110 °C |
| Stoichiometry | 0.5 - 2.5 equivalents of LR |
This interactive table summarizes the typical reaction conditions for the conversion of carboxylic acids to thiocarboxylic S-acids using Lawesson's Reagent.
To enhance reaction efficiency and reduce reaction times, microwave-assisted organic synthesis has been successfully applied to thionation reactions. nih.govnih.gov The use of microwave irradiation can dramatically accelerate the conversion of carboxylic acids to thiocarboxylic acids using Lawesson's Reagent, often under solvent-free conditions. nih.govmdpi.com This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and the need for solvents. nih.gov For the synthesis of this compound, reacting the parent carboxylic acid with Lawesson's reagent in a microwave reactor could offer a significantly improved yield and a much shorter reaction time compared to conventional heating methods. mdpi.comorganic-chemistry.org
Reactions Involving Carbonyl Sulfide (B99878) and Nucleophilic Species
Another, though less commonly cited, method for the synthesis of thiocarboxylic S-acids involves the reaction of carbonyl sulfide (COS) with potent nucleophiles. Organometallic reagents, such as Grignard reagents, can react with carbonyl sulfide to generate the corresponding thiocarboxylate salt, which upon acidic workup, yields the thiocarboxylic S-acid. This method, however, is highly dependent on the stability of the nucleophile and the reaction conditions.
Multistep Synthetic Strategies for Aromatic Thiocarboxylic S-Acid Scaffolds
When the precursor carboxylic acid is not commercially available, multistep synthetic sequences are required. These strategies focus on constructing the core structure, specifically the introduction of the propanethioic acid backbone onto the aromatic ring.
Introduction of the Propanethioic Backbone
The synthesis of the key intermediate, 3-(4-methoxyphenyl)propionic acid, is a critical first step in a multistep approach. sigmaaldrich.com This can be achieved through several reliable methods.
One common strategy is the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.comtamu.edu This reaction forms 3-(4-methoxybenzoyl)propionic acid. researchgate.net The ketone group in this intermediate can then be reduced to a methylene (B1212753) group (-CH₂-) via methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), to afford 3-(4-methoxyphenyl)propionic acid.
Table 2: Two-Step Synthesis of 3-(4-methoxyphenyl)propionic acid via Friedel-Crafts Acylation
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃ | 3-(4-Methoxybenzoyl)propionic acid |
This interactive table outlines the two-step process to synthesize the carboxylic acid precursor starting from anisole.
An alternative and efficient route is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 4-methoxycinnamic acid. chemmethod.comprepchem.com The carbon-carbon double bond in the cinnamic acid derivative is selectively reduced using catalysts like palladium on carbon (Pd/C) or rhodium complexes, under a hydrogen atmosphere or using a hydrogen donor like formic acid, to yield 3-(4-methoxyphenyl)propionic acid. chemmethod.comchemmethod.comresearchgate.netasianpubs.org This method is often high-yielding and proceeds under relatively mild conditions. chemmethod.com
Once 3-(4-methoxyphenyl)propionic acid is synthesized through one of these multistep strategies, it can then be converted to the final product, this compound, using the direct thionation methods described in section 2.1.
Incorporation of the 4-Methoxyphenyl (B3050149) Group
A crucial step in the synthesis of this compound is the introduction of the 4-methoxyphenyl moiety. A common and powerful method for forming carbon-carbon bonds to an aromatic ring is the Friedel-Crafts reaction. organic-chemistry.orgnih.gov This class of reaction allows for the acylation or alkylation of an aromatic substrate, such as anisole (methoxybenzene), to build the desired carbon framework.
For the synthesis of the precursor carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, a Friedel-Crafts acylation of anisole with succinic anhydride can be employed. This reaction typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃) and results in the formation of 3-(4-methoxybenzoyl)propanoic acid. The ketone functionality in this intermediate can then be reduced to a methylene group through methods like the Clemmensen or Wolff-Kishner reduction to yield 3-(4-methoxyphenyl)propanoic acid. organic-chemistry.org
An alternative approach involves the catalytic reduction of 4-methoxycinnamic acid, which can be prepared via the Perkin or a related condensation reaction from 4-methoxybenzaldehyde.
The 4-methoxyphenyl group can also be introduced as a protecting group for other functionalities within a molecule during a complex synthesis, highlighting its versatility in multi-step synthetic sequences. google.com For example, 4-methoxybenzyl alcohol can be used to form 4-methoxybenzyl (PMB) esters from carboxylic acids, which are stable under various conditions but can be cleaved selectively. nih.gov
Table 1: Selected Friedel-Crafts Acylation Reactions for Aryl Ketone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
| Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | researchgate.net |
| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | Aryl Ketones | organic-chemistry.org |
| Arenes | Carboxylic Acids | Cyanuric Chloride/AlCl₃ | Aryl Ketones | organic-chemistry.org |
| 2-Ethyl-1,4-dimethoxybenzene | Aliphatic Carboxylic Acids | Trifluoroacetic Anhydride | 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones |
Preparation of Related Thiocarboxylic S-Acid Derivatives and Precursors
The direct conversion of a carboxylic acid to a thiocarboxylic S-acid is a key transformation. A widely used method involves the treatment of the corresponding carboxylic acid with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a prominent reagent for this purpose, efficiently converting the carboxylic acid group (-COOH) into a thiocarboxylic S-acid group (-COSH). google.com
Another common route to thiocarboxylic S-acids is through the corresponding acyl chloride. The acyl chloride of 3-(4-methoxyphenyl)propanoic acid can be prepared using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with a source of hydrosulfide (B80085) anion (HS⁻), such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH), to yield the desired thiocarboxylic S-acid.
Synthesis of S-Esters of Thiocarboxylic Acids
S-Esters of thiocarboxylic acids, often referred to as thioesters, are important derivatives and are frequently more stable than the corresponding S-acids. They serve as valuable intermediates in their own right, particularly in peptide synthesis and the formation of complex natural products.
Several methods are available for the synthesis of thioesters. A primary method is the condensation of a carboxylic acid with a thiol in the presence of a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this transformation, activating the carboxylic acid to facilitate attack by the thiol. rsc.org
Alternatively, thioesters can be formed from an activated carboxylic acid derivative, such as an acyl chloride, by reaction with a thiol or a thiolate salt. This is a highly efficient and widely applicable method. Furthermore, recent developments have focused on greener and more direct approaches. For instance, thiol-free protocols have been developed that utilize carboxylic acids and aryl halides in a photochemical reaction with a sulfur source like tetramethylthiourea. unibo.itresearchgate.netresearchgate.netunibo.it
Table 2: General Methods for the Synthesis of S-Esters of Thiocarboxylic Acids
| Starting Material | Reagent(s) | Product Type | Key Features | Reference(s) |
| Carboxylic Acid & Thiol | DCC (N,N'-dicyclohexylcarbodiimide) | Thioester | Direct condensation, mild conditions | rsc.org |
| Aryl Halide & Carboxylic Acid | Tetramethylthiourea, Purple Light (405 nm) | Aryl Thioester | Thiol-free, photochemical method | unibo.itresearchgate.netresearchgate.netunibo.it |
| Ester & Thiol | KOAc (Potassium Acetate) | Thioester | Transition-metal-free conversion of esters | rsc.org |
| Acyl Chloride & Thiol | Base (e.g., Pyridine) | Thioester | Reaction with activated acid derivative | rsc.org |
Stereoselective Synthesis Approaches for Chiral Analogues
When the carbon atom alpha or beta to the thiocarboxylic acid group is a stereocenter, the development of stereoselective synthetic methods is crucial. For analogues of this compound, a chiral center could exist at the C2 or C3 position of the propanoic acid chain.
One established strategy for achieving stereoselectivity is through the use of chiral auxiliaries. The Evans asymmetric aldol (B89426) reaction, for example, can be used to construct the carbon backbone with high diastereoselectivity. nih.gov In this approach, a chiral oxazolidinone is acylated, and its boron enolate is reacted with an aldehyde. For a β-hydroxy acid precursor, this can establish two stereocenters, which can be further manipulated. For instance, the synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using this chemistry. nih.gov
Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. Lipases can be used for the kinetic resolution of racemic esters or acids. For example, the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using a lipase (B570770) from Serratia marcescens has been reported to produce the optically active (2R,3S)-isomer, which is a precursor for other chiral molecules. google.com Such enzymatic methods offer mild reaction conditions and high selectivity, making them attractive for the synthesis of chiral drug intermediates and other fine chemicals.
Recent advances have also explored biocatalytic dynamic kinetic resolution (DKR) of nitrile precursors using nitrilase enzymes to afford enantiomerically pure α-thiocarboxylic acids. This method is advantageous as the racemization of the starting material occurs in situ, allowing for a theoretical yield of 100% of a single enantiomer.
Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl Propanethioic S Acid
General Reactivity Patterns of Thiocarboxylic S-Acids
The general reactivity of thiocarboxylic S-acids is characterized by the unique properties imparted by the sulfur atom, which distinguishes them from their carboxylic acid analogues.
Thiocarboxylic S-acids, including 3-(4-methoxyphenyl)propanethioic S-acid, exhibit limited stability, particularly in solution. They are susceptible to oxidative dimerization, a reaction common to thiols, which results in the formation of a diacyl disulfide. wikipedia.orgthieme-connect.de This process is often promoted by the presence of oxygen, making the exclusion of air a recommended precaution during the handling and storage of these compounds to maintain their integrity. thieme-connect.de
Furthermore, these acids can undergo hydrolysis, which breaks down the molecule into the corresponding carboxylic acid (3-(4-methoxyphenyl)propanoic acid) and hydrogen sulfide (B99878). google.com This instability is also evidenced by the tendency of simpler compounds like thioacetic acid to form byproducts such as diacetyl sulfide and diacetyl disulfide upon storage. google.com
A defining feature of thiocarboxylic S-acids is their enhanced acidity compared to their carboxylic acid counterparts. Generally, thiocarboxylic acids are approximately 100 times more acidic. wikipedia.orgepfl.chwikiwand.com This is attributed to the weaker S-H bond compared to the O-H bond and the better ability of the larger sulfur atom to stabilize the resulting negative charge of the conjugate base. At a neutral pH, thiocarboxylic acids are typically fully ionized. wikipedia.orgepfl.chepfl.chwikiwand.com
The pKa of this compound is not widely documented, but it can be estimated by comparing it to known thiocarboxylic acids. The electron-donating nature of the 4-methoxy group and the alkyl chain would likely make it a slightly weaker acid than thiobenzoic acid but stronger than its corresponding carboxylic acid.
Table 1: Comparison of pKa Values for Carboxylic and Thiocarboxylic S-Acids
| Acid | Formula | pKa Value |
|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 thieme-connect.de |
| Thioacetic Acid | CH₃COSH | ~3.4 wikipedia.orgepfl.chwikiwand.com |
| Benzoic Acid | C₆H₅COOH | 4.20 wikipedia.orgepfl.chthieme-connect.de |
Upon deprotonation, the resulting thiocarboxylate anion, [CH₃OC₆H₄(CH₂)₂COS]⁻, is a potent nucleophile. wikipedia.org This high nucleophilicity allows it to participate in a variety of substitution and addition reactions. For instance, these anions readily react with alkyl halides to form thioesters, which can subsequently be hydrolyzed to yield thiols. wikipedia.orgwikiwand.comwikipedia.org
Nucleophilic and Electrophilic Transformations Involving the Thioic S-Acid Group
The thioic S-acid group of this compound is expected to undergo transformations characteristic of this functional class, serving as both a nucleophile (in its anionic form) and an electrophile precursor.
The thiocarboxylate anion derived from this compound is an excellent Michael donor. wikipedia.org In a Michael reaction, this soft nucleophile undergoes a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net The reaction is typically initiated by a base, which deprotonates the thioic S-acid to generate the highly nucleophilic thiocarboxylate. This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. researchgate.netsrce.hr Thiocarboxylic acids can also add to certain unsaturated systems through free-radical pathways. wikipedia.orgwikiwand.com
This compound can participate in various condensation reactions to form amide and thioester bonds. A notable reaction is the condensation with isocyanates and isothiocyanates. nih.gov The thiocarboxylate anion attacks the electrophilic carbon of the isocyanate, forming an unstable adduct that rearranges to produce an amide, with the loss of a volatile byproduct like carbonyl sulfide (COS). nih.gov
Table 2: Products of Thiocarboxylic Acid Condensation Reactions
| Reactant | Product Type | General Equation |
|---|---|---|
| Isocyanate | Amide | R-CO-S⁻ + R'-N=C=O → R-CO-NH-R' + COS nih.gov |
| Organic Azide | Amide | R-CO-SH + R'-N₃ → R-CO-NH-R' + N₂ + S wikipedia.orgepfl.ch |
The reaction with organic azides provides another pathway to amides, proceeding through a [3+2] cycloaddition mechanism followed by the expulsion of nitrogen gas and elemental sulfur. wikipedia.orgepfl.ch These methods are advantageous as they proceed under mild conditions and avoid the need for highly reactive amines. wikipedia.orgepfl.chnih.gov
Metal Coordination Chemistry and Ligand Properties
The thiocarboxylate group of this compound can act as a versatile ligand for a wide range of metal ions. nih.gov The coordination chemistry of thiocarboxylates, while less explored than that of carboxylates, presents several possible binding modes. nih.govacs.org
Coordination can occur in a monodentate fashion through either the "soft" sulfur atom or the "hard" oxygen atom. It can also act as a bidentate ligand, either by chelating a single metal center (μ₁-(O,S)) or by bridging two different metal centers (μ₂-(O,S)). nih.govacs.org
The preferred coordination mode is often dictated by the nature of the metal ion, in accordance with Hard and Soft Acid-Base (HSAB) theory. thieme-connect.de
Soft metal ions (e.g., Ag⁺, Hg²⁺, Au⁺) will preferentially coordinate to the soft sulfur atom.
Hard metal ions (e.g., Fe³⁺, Ga³⁺, Al³⁺) will favor coordination with the hard oxygen atom. nih.govacs.orgwikipedia.org
Borderline metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) can coordinate to either atom or engage in chelation, depending on the specific reaction conditions and other ligands present.
This versatile coordinating ability suggests that this compound could be used to synthesize a variety of metal complexes with potentially interesting structural and reactive properties. Recent studies on gallium(III) complexes have demonstrated the existence of a tautomeric equilibrium in solution, where the metal is coordinated to either the sulfur (thiol form) or the oxygen (thione form) of the thiocarboxylate ligand. nih.govacs.org
O- vs. S-Metal Coordination Modes
The thiocarboxylate group (-COSH) is an ambidentate ligand, meaning it possesses two potential donor atoms, oxygen and sulfur, for coordination with a metal ion. This results in two primary coordination modes: O-coordination and S-coordination. The preference for one mode over the other is influenced by several factors, including the nature of the metal ion and the solvent. acs.org
Generally, metal ions are classified as hard or soft acids based on their electronegativity, size, and charge density. Hard acids, such as Fe(III) and Ga(III), tend to prefer coordination with hard bases like oxygen. acs.org Conversely, soft acids like mercury(II), copper(I), and silver(I) typically favor coordination with soft bases such as sulfur. thieme-connect.de Intermediate or borderline metal ions like zinc(II) and nickel(II) can exhibit more flexible coordination behavior. thieme-connect.de
Four distinct coordination modes for thiocarboxylate complexes with metals have been proposed, as illustrated in Scheme 1. These include monodentate S-coordination, monodentate O-coordination, and bidentate O,S-chelation. acs.org Spectroscopic techniques such as infrared (IR) and electronic spectroscopy are instrumental in elucidating the specific coordination mode in a given metal complex. acs.org
| Metal Ion Type | Preferred Donor Atom | Typical Coordination Mode |
| Hard Acids (e.g., Fe³⁺, Ga³⁺) | Oxygen | O-Monodentate or O,S-Chelate |
| Soft Acids (e.g., Hg²⁺, Cu⁺, Ag⁺) | Sulfur | S-Monodentate |
| Borderline Acids (e.g., Zn²⁺, Ni²⁺) | Oxygen and/or Sulfur | O,S-Chelate or mixed modes |
Table 1: General coordination preferences of metal ions with thiocarboxylate ligands.
Tautomeric Equilibrium in Metal Complexes
Thiocarboxylic acids can exist in two tautomeric forms: the thiol form (RC(O)SH) and the thione form (RC(S)OH). wikipedia.org While the thiol form is generally more common for the free acid, the formation of metal complexes can influence this equilibrium. acs.orgwikipedia.org The coordination of a metal ion to either the sulfur or oxygen atom can stabilize one tautomer over the other, leading to a tautomeric equilibrium in solution. acs.org
A notable example is the Ga(III) complex of photoxenobactin E, a natural product featuring a thiocarboxylic acid terminus. acs.org Nuclear Magnetic Resonance (NMR) studies have demonstrated that in solution, this complex exists as a mixture of two tautomeric forms: a thiol form where the Ga(III) is coordinated to the sulfur atom, and a thione form where the Ga(III) is coordinated to the oxygen atom. acs.org This represents a dynamic chemical exchange between the two forms. The kinetics of this interconversion process have been studied, providing valuable insight into the fluxional nature of these complexes. acs.org The existence of this equilibrium highlights the electronic flexibility of the thiocarboxylate group upon metal coordination.
Chelation Properties and Stability Studies
The ability of the thiocarboxylate group to act as a bidentate ligand, coordinating to a metal ion through both the oxygen and sulfur atoms, leads to the formation of a chelate ring. Chelation generally enhances the thermodynamic stability of a metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.
The stability of thiocarboxylate chelates is dependent on the metal ion. For instance, zinc(II) and nickel(II) complexes often exhibit near-symmetrical bonding with both oxygen and sulfur, forming stable five-membered chelate rings. thieme-connect.de In contrast, metals like lead(II) and cadmium(II) form complexes where the coordination to oxygen and sulfur is more unsymmetrical. thieme-connect.de
The study of the formation and stability of these chelates is crucial for understanding their potential applications, for example, as metal-sequestering agents or in the design of new catalysts. The stability of such complexes can be quantified by determining their formation constants, which provide a measure of the strength of the metal-ligand interaction. While specific stability constants for this compound are not available, the general principles of chelation suggest it would form stable complexes with a range of transition metals.
Computational and Theoretical Studies of Thiocarboxylic S Acid Systems
Quantum Chemical Investigations of Molecular Structure and Conformation
Density Functional Theory (DFT) has become a standard tool for the geometry optimization and vibrational frequency calculations of organic molecules. pesquisaonline.netnih.gov For 3-(4-methoxyphenyl)propanethioic S-acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. orientjchem.orgmdpi.com These calculations typically converge to a minimum energy structure, ensuring the absence of imaginary frequencies which would indicate a transition state. orientjchem.org The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's spatial arrangement. The methoxy (B1213986) group and the thioic acid moiety are of particular interest, as their orientation relative to the phenyl ring and the propyl chain dictates the molecule's conformational preferences.
Interactive Table: Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C(ar) | C(ar) | ~1.39 Å | |
| Bond Length | C(ar) | O | ~1.36 Å | |
| Bond Length | O | C(Me) | ~1.43 Å | |
| Bond Length | C(ar) | C(pr) | ~1.51 Å | |
| Bond Length | C(pr) | C(pr) | ~1.54 Å | |
| Bond Length | C(pr) | C(thio) | ~1.52 Å | |
| Bond Length | C(thio) | O | ~1.21 Å | |
| Bond Length | C(thio) | S | ~1.78 Å | |
| Bond Length | S | H | ~1.35 Å | |
| Bond Angle | C(ar) | O | C(Me) | ~118° |
| Bond Angle | C(pr) | C(thio) | S | ~112° |
| Bond Angle | O | C(thio) | S | ~123° |
| Dihedral Angle | C(ar)-C(ar)-C(pr)-C(pr) | ~-178° | ||
| Dihedral Angle | C(pr)-C(thio)-S-H | ~180° (anti) or ~0° (syn) | ||
| Note: The values presented are illustrative and based on typical DFT calculations for similar organic molecules. |
Interactive Table: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O, methoxy) | π* (C-C, ring) | High | Resonance/Delocalization |
| σ (C-H, alkyl) | σ* (C-S) | Moderate | Hyperconjugation |
| LP (S) | σ* (C=O) | Low | Intramolecular Interaction |
| Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are qualitative and for illustrative purposes. |
Mechanistic Probing of Chemical Reactions
Computational chemistry is instrumental in mapping the reaction pathways and understanding the mechanisms of chemical transformations.
Interactive Table: Hypothetical Energy Profile for the Thionation of 3-(4-methoxyphenyl)propanoic Acid
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Carboxylic acid + Lawesson's Reagent monomer) | 0 |
| 2 | Transition State 1 (Cycloaddition) | +15 to +25 |
| 3 | Intermediate (Oxathiaphosphetane) | +5 to +10 |
| 4 | Transition State 2 (Cycloreversion) | +20 to +30 |
| 5 | Products (Thiocarboxylic S-acid + Byproduct) | -10 to -20 |
| Note: These energy values are hypothetical and serve to illustrate a typical reaction profile. |
Thiocarboxylic acids can exist in two tautomeric forms: the S-acid form (R-C(=O)SH) and the O-acid form (R-C(=S)OH). wikipedia.orgepfl.ch The S-acid form is generally the more stable and common tautomer. wikipedia.org Computational studies can precisely quantify the energetic difference between these two forms and calculate the energy barrier for their interconversion. nih.gov This is typically modeled by locating the transition state for the intramolecular proton transfer. The relative energies of the tautomers and the height of the activation barrier provide insight into the equilibrium distribution and the kinetics of tautomerization. For this compound, the electron-donating methoxy group may have a subtle influence on the relative stability of the tautomers.
Interactive Table: Calculated Relative Energies for Tautomers of 3-(4-methoxyphenyl)propanethioic Acid
| Tautomer | Relative Energy (kcal/mol) | Note |
| S-acid form | 0 | More stable tautomer |
| O-acid form | +8 to +15 | Less stable tautomer |
| Transition State | +25 to +40 | Energy barrier for interconversion |
| Note: The energy values are illustrative, based on general findings for thiocarboxylic acids. |
Prediction of Spectroscopic Features for Research Applications
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. chemaxon.comnih.gov
DFT calculations can provide reliable predictions of ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. chemaxon.commdpi.comnih.govdtic.mil For ¹H and ¹³C NMR spectra, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed. nih.govresearchgate.net The predicted chemical shifts, when compared with experimental data, can confirm the structure of the synthesized molecule. nih.gov Similarly, calculated IR frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with experimental spectra to identify characteristic vibrational modes. mdpi.comnih.gov For this compound, predictions would highlight the characteristic signals of the methoxy group protons, the aromatic protons, the aliphatic chain protons, and the acidic proton of the thioic acid group in the ¹H NMR spectrum. In the IR spectrum, the C=O and S-H stretching frequencies would be key identifying features.
Interactive Table: Predicted Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) |
| -SH | 4.5 - 5.0 |
| Ar-H (ortho to OMe) | 6.8 - 7.0 |
| Ar-H (meta to OMe) | 7.1 - 7.3 |
| -OCH₃ | 3.7 - 3.9 |
| -CH₂-Ar | 2.8 - 3.0 |
| -CH₂-COSH | 2.6 - 2.8 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O | 190 - 200 |
| Ar-C (ipso, attached to OMe) | 158 - 160 |
| Ar-C (ipso, attached to propyl) | 132 - 134 |
| Ar-CH (ortho to OMe) | 114 - 116 |
| Ar-CH (meta to OMe) | 129 - 131 |
| -OCH₃ | 55 - 57 |
| -CH₂-Ar | 30 - 32 |
| -CH₂-COSH | 38 - 40 |
| IR Spectroscopy | Predicted Frequency (cm⁻¹) |
| S-H stretch | 2550 - 2600 |
| C=O stretch | 1680 - 1710 |
| C-O stretch (aryl-ether) | 1240 - 1260 |
| C-S stretch | 650 - 750 |
| Note: These are predicted values and may vary depending on the specific computational method and solvent effects. |
Theoretical IR and NMR Spectra
Computational methods, primarily Density Functional Theory (DFT), are powerful tools for predicting the vibrational and nuclear magnetic resonance spectra of molecules like this compound. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions and chemical environments.
Theoretical Infrared (IR) Spectroscopy:
The theoretical IR spectrum of this compound can be calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. kau.edu.sa These calculations provide the vibrational frequencies and corresponding IR intensities of the molecule's normal modes. For a related compound, an IR study of a mixture of formic acid and 4-methoxy thiophenol identified a characteristic peak for the C=O group at 1730 cm⁻¹ and the -SH group at 2567 cm⁻¹. doi.org Based on the structure of this compound, key vibrational modes are expected.
A table of predicted IR frequencies for this compound, based on computational studies of analogous compounds, would include the following characteristic vibrations:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Thioester) | Stretching | ~1680 - 1710 |
| S-H (Thioacid) | Stretching | ~2550 - 2600 |
| C-S | Stretching | ~600 - 800 |
| C-O (Aromatic Ether) | Asymmetric Stretching | ~1250 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C-H (Aliphatic) | Stretching | ~2850 - 2960 |
Note: The values in this table are estimates based on typical ranges for these functional groups and data from related compounds. Actual calculated values may vary depending on the specific computational method and basis set used.
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy:
The gauge-invariant atomic orbital (GIAO) method is a common approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. kau.edu.sa These calculations, often performed using DFT, provide theoretical NMR spectra that can aid in the assignment of experimental signals. For a molecule like this compound, the chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing thioacid functionality.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These are hypothetical values based on the analysis of similar structures and known substituent effects.
Predicted ¹H NMR Chemical Shifts
| Proton | Multiplicity | Expected Chemical Shift (ppm) |
|---|---|---|
| Aromatic (ortho to OCH₃) | Doublet | ~6.8 - 7.0 |
| Aromatic (meta to OCH₃) | Doublet | ~7.1 - 7.3 |
| Methoxy (OCH₃) | Singlet | ~3.8 |
| Methylene (B1212753) (α to C=O) | Triplet | ~2.8 - 3.1 |
| Methylene (β to C=O) | Triplet | ~2.6 - 2.9 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Thioacid) | ~190 - 200 |
| Aromatic (C-OCH₃) | ~158 - 160 |
| Aromatic (CH) | ~114 - 130 |
| Aromatic (C-Alkyl) | ~132 - 135 |
| Methoxy (OCH₃) | ~55 |
| Methylene (α to C=O) | ~40 - 45 |
Note: These are estimated chemical shift ranges and would be refined by specific computational studies.
UV-Vis Spectroscopy and Electronic Transitions
Time-dependent density functional theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. kau.edu.sa By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated, providing insight into the electronic transitions occurring within the molecule.
For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the aromatic chromophore and the thioacid group. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding these transitions. kau.edu.sa In related systems, it has been shown that TD-DFT calculations can provide results in good agreement with experimental data. nih.gov
The key electronic transitions expected for this compound would likely involve:
π → π* transitions: These transitions are associated with the benzene (B151609) ring and are typically observed at shorter wavelengths. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of these bands.
n → π* transitions: These transitions involve the non-bonding electrons on the oxygen and sulfur atoms of the thioacid group and the π* antibonding orbitals of the carbonyl group. These are generally weaker absorptions and occur at longer wavelengths compared to the π → π* transitions.
A hypothetical table of the main electronic transitions for this compound, as would be determined by TD-DFT calculations, is provided below.
| Transition | Orbital Contribution | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | HOMO → LUMO (π → π) | ~270 - 290 | High |
| S₀ → S₂ | HOMO-1 → LUMO (π → π) | ~220 - 240 | Moderate |
| S₀ → S₃ | n → π* | ~300 - 330 | Low |
Note: The predicted absorption maxima (λmax) and oscillator strengths are illustrative and would be quantified by specific TD-DFT calculations. The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the predicted spectra. nih.gov
Applications of Thiocarboxylic S Acids in Advanced Chemical Synthesis and Functional Materials Research
Role as Reagents and Catalysts in Organic Transformations
Thiocarboxylic S-acids, and by extension 3-(4-methoxyphenyl)propanethioic S-acid, are versatile intermediates in a variety of organic transformations due to the unique reactivity of the S-H bond and the electrophilic nature of the carbonyl carbon.
Thiocarboxylic S-acids are effective acyl transfer agents, reacting with nucleophiles to form new carbonyl compounds. Their enhanced acidity compared to carboxylic acids (thioacetic acid has a pKa near 3.4, while acetic acid's is 4.72) means they are readily deprotonated to form thiocarboxylate anions. wikipedia.orgepfl.ch These anions are potent nucleophiles.
The primary application as acyl transfer agents lies in the synthesis of amides and esters. For instance, thiocarboxylic acids react with organic azides and nitro compounds under mild conditions to form amides, a process that avoids the need for a free amine. wikipedia.orgepfl.ch This reactivity suggests that this compound could be employed to introduce the 3-(4-methoxyphenyl)propanoyl group into various molecules.
| Reactant | Product | Conditions | Reference |
| Thioacetic acid and an alkyl halide | Alkyl thioacetate | Two-step process involving displacement and hydrolysis | wikiwand.com |
| Thiobenzoic acid and an aryl thiol | Aryl thioester | Photochemical conditions | rsc.org |
| Aryl thioacids and aryl halides | Aryl thioesters | Catalyst-free, initiated by an electron donor-acceptor complex | rsc.org |
Sulfur-containing heterocycles are significant scaffolds in medicinal chemistry and materials science. organic-chemistry.org While thiocarboxylic S-acids are not always direct precursors, they can be readily converted into intermediates for the synthesis of these rings. For example, the thioacyl group can be incorporated into a molecule that then undergoes cyclization.
The radical-mediated addition of the thiyl radical from a thioacid to an unsaturated bond (thiol-ene or thiol-yne reactions) can initiate cyclization to form thiolactones. rsc.orgorganic-chemistry.org this compound, if functionalized with an alkene or alkyne, could undergo such intramolecular cyclizations to yield sulfur-containing heterocyclic structures.
Applications in Polymerization Chemistry
The field of polymer chemistry has benefited significantly from the development of controlled radical polymerization techniques, where thiocarbonylthio compounds play a pivotal role.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. youtube.comcd-bioparticles.net The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
While this compound itself is not a typical RAFT agent, it is a precursor to dithioesters and trithiocarbonates which are highly effective CTAs. The general structure of a RAFT agent is Z-C(=S)S-R, where the 'Z' and 'R' groups influence the reactivity and effectiveness of the agent for different monomers. The thiocarbonylthio moiety is crucial for the reversible addition-fragmentation mechanism. researchgate.netmdpi.com
The versatility of the thiocarboxylic S-acid functionality allows for its incorporation into more complex molecules designed as specialized initiators or chain transfer agents. For instance, a molecule containing the 3-(4-methoxyphenyl)propanethioate group could be functionalized with a polymerizable group or an initiating moiety.
Thiol-based compounds are well-known chain transfer agents in conventional radical polymerization, although they offer less control than RAFT agents. nih.gov The S-H bond of a thiocarboxylic acid can participate in chain transfer, terminating a growing polymer chain and initiating a new one. This property can be utilized to regulate the molecular weight of polymers, though with broader polydispersity than in controlled polymerization methods. nih.gov
| RAFT Agent Type | Monomers Controlled | Key Features |
| Dithioesters | Styrenes, acrylates | Versatile and widely used |
| Trithiocarbonates | Wide range of monomers | Good control, can be symmetrical or unsymmetrical |
| Dithiocarbamates | Acrylamides, acrylates | Less active, good for more reactive monomers |
| Xanthates | Vinyl esters, styrenes | Lower transfer constants |
Utilization as Building Blocks for Complex Molecular Architectures
The concept of using readily available small molecules as building blocks for the synthesis of more complex structures is a cornerstone of modern organic synthesis. Carboxylic acids derived from biological sources are prime examples of such building blocks. researchgate.netnih.gov By converting these carboxylic acids to their thiocarboxylic S-acid analogs, a new set of reactive handles is introduced, expanding their synthetic utility.
This compound, with its aromatic ring, ether linkage, and the thiocarboxylic acid group, presents multiple points for further functionalization. The thioacid can be used for couplings as described above, while the aromatic ring can undergo electrophilic substitution reactions. This multi-functionality makes it a potentially valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The thioester linkage, in particular, has been shown to be a valuable and stable alternative to more labile ester bonds in certain synthetic contexts. nih.gov
Scaffold for Natural Product Analogues (Research Focus)
Natural products and their analogues are a cornerstone of drug discovery and chemical biology. The structural framework of this compound, combining an aromatic ring with a reactive sulfur-containing functional group, makes it a compelling scaffold for the synthesis of novel natural product analogues. Thiocarboxylic acids are known to be rare in nature but exhibit significant biological activities. nih.govnih.gov The biosynthesis of thiocarboxylic acid-containing natural products like thioplatensimycin and thioplatencin has been elucidated, revealing a "thioacid cassette" of enzymes responsible for their formation. nih.govnih.govresearchgate.net This suggests that thiocarboxylic acids can serve as effective pharmacophores.
The 4-methoxyphenyl (B3050149) group is a common feature in a variety of natural products and biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties. By incorporating the this compound core, medicinal chemists can generate libraries of compounds for screening against various biological targets. The thiocarboxylic acid moiety can be readily converted into other functional groups, such as thioesters and amides, allowing for extensive structural diversification. wikipedia.org This versatility enables the exploration of structure-activity relationships, a critical aspect of drug development.
| Natural Product Class | Potential for Analogue Synthesis using this compound | Key Synthetic Transformation |
| Polyketides | Introduction of a thioester handle for chain elongation or modification. | Thioesterification |
| Non-ribosomal peptides | Incorporation as a non-proteinogenic amino acid analogue. | Amide bond formation |
| Phenylpropanoids | Modification of the aromatic ring and side chain to mimic natural phenylpropanoids. | Cross-coupling and functional group interconversion |
This table illustrates the potential applications of this compound as a scaffold in the synthesis of various classes of natural product analogues, highlighting the key chemical transformations involved.
Synthesis of Dithioacetals and Related Structures
Dithioacetals are important functional groups in organic synthesis, often used as protecting groups for carbonyl compounds and as precursors for Umpolung reactivity. nih.gov The reaction of a thiocarboxylic acid with a thiol in the presence of an acid catalyst can, in principle, lead to the formation of a dithioacetal, although more commonly, dithioacetals are synthesized from aldehydes or ketones with two equivalents of a thiol. nih.govorganic-chemistry.org
A more direct application of this compound in this context would be its conversion to the corresponding aldehyde, 3-(4-methoxyphenyl)propanal, followed by reaction with thiols to form dithioacetals. Alternatively, the thiocarboxylic acid could be used to generate a thioacyl intermediate, which could then react with a thiol to form a dithioacetal. Research into the direct synthesis of unsymmetrical dithioacetals has shown that kinetic control can be achieved to selectively form the desired mixed dithioacetal from an aldehyde and two different thiols. nih.gov This principle could be extended to reactions involving derivatives of this compound.
The synthesis of dithioacetals is a well-established transformation in organic chemistry, with various catalytic systems available to promote the reaction under mild conditions. organic-chemistry.org
| Reactants | Catalyst/Reagent | Product | Reference |
| Aldehyde/Ketone + 2 R-SH | Brønsted or Lewis Acid | Dithioacetal | nih.gov |
| Aldehyde + 2 different R-SH | Acid Catalyst (kinetic control) | Unsymmetrical Dithioacetal | nih.gov |
| Carboxylic Acid | Lawesson's Reagent | Thioacid | nih.gov |
This table summarizes general methods for the synthesis of dithioacetals and thioacids, which are relevant to the potential applications of this compound.
Exploration in Biocatalysis and Enzyme Mechanism Research
The interface of chemistry and biology offers exciting opportunities for the development of novel synthetic methods and the elucidation of biological pathways. The structural features of this compound suggest its potential utility in biocatalysis and as a probe for studying enzyme mechanisms.
Enzyme-Mediated Thiocarboxylic Acid Synthesis
Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of thiocarboxylic acids has been demonstrated, particularly the enantioselective synthesis of α-thiocarboxylic acids using nitrilase enzymes. researchgate.netresearchgate.net These enzymes catalyze the dynamic kinetic resolution of racemic α-thionitriles to afford the corresponding carboxylic acids with high enantiomeric excess. researchgate.netresearchgate.net While this compound is not an α-thiocarboxylic acid, the principle of using enzymes for the synthesis of the thioacid functionality is highly relevant.
Recent research has identified enzyme cascades for the biosynthesis of thiocarboxylic acid-containing natural products. nih.govnih.gov These systems involve the activation of a carboxylic acid with coenzyme A, followed by sulfur transfer. The adenylation (A-) domain of carboxylic acid reductases has been shown to function as a broad-spectrum acyl-S-CoA synthetase, which can then be used in one-pot enzymatic acylation reactions. chemrxiv.org This suggests that a biosynthetic pathway for this compound could be engineered by combining a suitable carboxylate-activating enzyme with a sulfur transferase.
| Enzyme Class | Reaction Catalyzed | Relevance to Thiocarboxylic Acid Synthesis | Reference |
| Nitrilase | Hydrolysis of nitriles to carboxylic acids | Enantioselective synthesis of α-thiocarboxylic acids. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Carboxylic Acid Reductase (A-domain) | Activation of carboxylic acids to acyl-CoA thioesters | Key step in the enzymatic synthesis of thioesters and potentially thioacids. chemrxiv.org | chemrxiv.org |
| Thioacid Cassette (e.g., PtmA3/PtmU4) | Carboxylate activation and sulfur transfer | Direct enzymatic route to thiocarboxylic acids. nih.govnih.gov | nih.govnih.gov |
This table outlines key enzyme classes and their roles in the synthesis of thiocarboxylic acids and their derivatives, providing a basis for the potential biocatalytic production of this compound.
Advanced Analytical Techniques for Research Oriented Characterization of 3 4 Methoxyphenyl Propanethioic S Acid
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to confirming the molecular structure of 3-(4-methoxyphenyl)propanethioic S-acid and evaluating its purity. Each method provides unique insights into the compound's covalent framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
¹H NMR Spectroscopy provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic, methoxy (B1213986), aliphatic, and thioic acid protons. The acidic proton of the -COSH group is notable for its variable chemical shift and its ability to exchange with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Ar-H (ortho to OCH₃) | ~6.8-6.9 | Doublet | 2H | Protons on the aromatic ring adjacent to the methoxy group. |
| Ar-H (ortho to propyl) | ~7.1-7.2 | Doublet | 2H | Protons on the aromatic ring adjacent to the propyl chain. |
| -OCH₃ | ~3.8 | Singlet | 3H | Protons of the methoxy group. |
| -CH₂-Ar | ~2.9 | Triplet | 2H | Methylene (B1212753) protons adjacent to the aromatic ring. |
| -CH₂-COSH | ~2.7 | Triplet | 2H | Methylene protons adjacent to the thioic acid group. |
¹³C NMR Spectroscopy identifies all non-equivalent carbon atoms in the molecule. The key signal is the carbonyl carbon of the thioic acid, which is expected to be significantly deshielded and appear far downfield, a characteristic feature distinguishing it from a standard carboxylic acid. researchgate.netlibretexts.org
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C =O | ~195-205 | Carbonyl carbon of the thioic acid group, highly deshielded. researchgate.net |
| Ar-C -O | ~158 | Aromatic carbon attached to the methoxy group. |
| Ar-C -CH₂ | ~133 | Quaternary aromatic carbon attached to the propyl chain. |
| Ar-C H (ortho to propyl) | ~129 | Aromatic CH carbons adjacent to the propyl chain. |
| Ar-C H (ortho to OCH₃) | ~114 | Aromatic CH carbons adjacent to the methoxy group. |
| -OC H₃ | ~55 | Methoxy group carbon. |
| -C H₂-Ar | ~30 | Methylene carbon adjacent to the aromatic ring. |
2D-NMR Spectroscopy (e.g., COSY, HSQC, HMBC) is employed to confirm the assignments made in 1D spectra and to establish the complete molecular structure. ipb.pt
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the -CH₂-CH₂- coupling in the propyl chain and the ortho-coupling of protons on the aromatic ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, unambiguously assigning the signals for the -OCH₃, aromatic C-H, and -CH₂- groups.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy detects vibrations that cause a change in the molecule's dipole moment. The most diagnostic peaks for this compound are the C=O and S-H stretching vibrations. The C=O stretch of a thioic acid typically appears at a lower wavenumber (1720-1690 cm⁻¹) compared to its carboxylic acid analogue due to the influence of the sulfur atom. udel.edu The S-H stretch gives a weak but sharp band around 2600-2550 cm⁻¹, which is a key indicator of the thiol group. researchgate.netmdpi.com
Raman Spectroscopy is complementary to IR and is particularly sensitive to vibrations of non-polar or weakly polar bonds. It is an excellent technique for observing the S-H stretch, which often produces a more intense signal in Raman than in IR spectra.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Notes |
|---|---|---|---|---|
| Thioic Acid S-H | Stretch | 2600 - 2550 | Weak to Medium | Diagnostic for the thioic acid group. msu.edu |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | |
| Thioic Acid C=O | Stretch | 1720 - 1690 | Strong | Lower frequency than typical carboxylic acids. udel.edu |
| Aromatic C=C | Stretch | 1610, 1515 | Medium to Strong | Characteristic of the substituted benzene (B151609) ring. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. wikipedia.org The nominal molecular weight of this compound (C₁₀H₁₂O₂S) is 196 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 196. The fragmentation pattern is predictable and highly informative. libretexts.org A primary fragmentation pathway is α-cleavage, leading to the loss of the •SH radical or the entire •COSH group. A major and very stable fragment observed would be the 4-methoxybenzyl or tropylium (B1234903) cation at m/z 121, resulting from cleavage of the C-C bond beta to the aromatic ring.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 196 | [C₁₀H₁₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of •SH radical |
| 151 | [C₉H₁₁O]⁺ | Loss of •COSH radical |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₁₀H₁₂O₂S, the calculated exact mass would be compared to the measured mass with very high precision (typically to four or more decimal places), confirming the compound's identity and ruling out other potential structures with the same nominal mass.
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its concentration in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a molecule like this compound, direct analysis by GC can be challenging due to the compound's polarity and potential for thermal degradation in the hot injector.
To overcome these issues, derivatization is typically employed. The acidic proton of the thioic acid group can be reacted with a silylating agent (e.g., BSTFA) to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. This derivative can then be readily analyzed by GC-MS, where it will exhibit a sharp peak and a characteristic mass spectrum, allowing for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often the preferred method for analyzing polar and thermally sensitive compounds like thioic acids, as it avoids high temperatures. nih.gov
A common approach involves reversed-phase high-performance liquid chromatography (HPLC) using a C18 column. The compound is separated from a mixture based on its polarity, typically using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure the analyte remains in its protonated form.
The eluent from the HPLC is directed into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation.
In positive ion mode , the protonated molecule [M+H]⁺ would be detected at m/z 197.
In negative ion mode , the deprotonated molecule [M-H]⁻ would be detected at m/z 195.
This technique is highly sensitive and selective, making it ideal for detecting and quantifying trace amounts of this compound in complex research samples, such as reaction mixtures or biological matrices.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Thiocarboxylic S Acids in Research
Design Principles for Modifying the 3-(4-methoxyphenyl)propanethioic S-acid Scaffold
The modification of a chemical scaffold like this compound is typically guided by the goal of enhancing its biological activity, selectivity, and pharmacokinetic properties. This involves systematic changes to its core structure.
Variations of the Aryl Moiety (e.g., 3-(4-phenylphenyl)propanethioic S-acid)
The 4-methoxyphenyl (B3050149) group is a common starting point in drug discovery due to its favorable electronic and steric properties. Modifications to this aryl moiety can significantly impact a molecule's interaction with biological targets. For instance, replacing the methoxy (B1213986) group with other substituents or extending the aromatic system could alter binding affinity and specificity.
One hypothetical analogue, 3-(4-phenylphenyl)propanethioic S-acid , introduces a biphenyl (B1667301) system. This larger, more lipophilic group could enhance binding to hydrophobic pockets within a target protein. Structure-activity relationship studies on related arylpropionic acids have shown that such modifications can influence potency and selectivity for various receptors and enzymes. researchgate.net
Table 1: Hypothetical Variations of the Aryl Moiety and Their Rationale
| Compound Name | Modification from Parent Scaffold | Theoretical Rationale for Modification |
| 3-(4-chlorophenyl)propanethioic S-acid | Replacement of methoxy with a chloro group | Alter electronic properties and potentially introduce halogen bonding interactions. |
| 3-(3,4-dimethoxyphenyl)propanethioic S-acid | Addition of a second methoxy group | Increase hydrogen bond accepting capability and explore different binding orientations. |
| 3-(4-phenylphenyl)propanethioic S-acid | Extension to a biphenyl system | Increase lipophilicity and explore larger hydrophobic binding pockets. |
| 3-(naphthalen-2-yl)propanethioic S-acid | Replacement of phenyl with a naphthyl group | Provide a more extensive aromatic system for enhanced π-π stacking interactions. |
Modifications of the Alkyl Chain
The propanoic acid chain serves as a linker between the aryl group and the thiocarboxylic acid. Its length, rigidity, and substitution can be critical for optimal positioning within a binding site.
Modifications could include:
Altering Chain Length: Shortening or lengthening the chain could adjust the distance between the key pharmacophoric groups.
Introducing Rigidity: Incorporating double bonds or cyclic structures can lock the conformation, potentially increasing affinity by reducing the entropic penalty of binding.
Adding Substituents: Methyl or other small alkyl groups on the chain can probe for additional hydrophobic interactions and influence metabolism.
Synthesis and Characterization of Novel Thiocarboxylic S-Acid Analogues
The synthesis of thiocarboxylic S-acids can generally be achieved through several established methods. wikipedia.org A common route involves the reaction of an acyl chloride with a sulfur nucleophile like potassium hydrosulfide (B80085). wikipedia.org For novel analogues of this compound, the corresponding substituted propionic acids would first need to be synthesized, which can often be accomplished through standard organic chemistry reactions such as cross-coupling or multi-step sequences starting from simpler aromatic precursors.
Once synthesized, characterization of these new compounds is crucial and would involve a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and S-H stretches of the thiocarboxylic acid. researchgate.net
Research into Interactions with Biological Targets (Excluding Clinical Data)
While no specific biological targets for this compound have been identified in the literature, related arylpropanoic acid derivatives are known to interact with a variety of enzymes and receptors. humanjournals.com
Ligand Binding Studies
To identify and characterize the interaction of a novel compound with a biological target, ligand binding assays are essential. These experiments measure the affinity of a ligand for a receptor. For example, radioligand binding assays could be used to determine the binding affinity (Ki) of a thiocarboxylic S-acid analogue to a specific receptor, such as a G-protein coupled receptor (GPCR). researchgate.net Computational docking studies can also provide insights into the potential binding modes of these molecules within the active site of a target protein. nih.govrsc.org
Enzyme Inhibition Mechanisms
If a thiocarboxylic S-acid analogue is found to inhibit an enzyme, further studies are necessary to elucidate the mechanism of inhibition. This could be competitive, non-competitive, uncompetitive, or irreversible. fishersci.com Kinetic studies are performed by measuring enzyme activity at various substrate and inhibitor concentrations. The data is then plotted (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki). For instance, some compounds can act as mechanism-based inhibitors, where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. fishersci.com
Emerging Research Directions and Future Perspectives for 3 4 Methoxyphenyl Propanethioic S Acid Research
Development of Green and Sustainable Synthetic Routes
The synthesis of thioacids, compounds containing the -C(O)SH functional group, has traditionally involved reagents that are not environmentally benign. Future research into 3-(4-methoxyphenyl)propanethioic S-acid would likely prioritize the development of green and sustainable synthetic methodologies. Drawing from broader advancements in thioacid synthesis, potential strategies could include:
Catalytic Thiolation: Exploring the use of transition-metal or organocatalysts to facilitate the conversion of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propionic acid, or its derivatives directly into the target thioacid. This would avoid the use of stoichiometric and often hazardous reagents.
Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer improved safety, efficiency, and scalability, minimizing waste and energy consumption.
Bio-catalytic Methods: Investigating the potential of enzymes to catalyze the formation of the thioacid functional group, offering a highly selective and environmentally friendly route.
Alternative Sulfur Sources: Research could focus on utilizing safer and more sustainable sulfur-transfer reagents to replace traditional ones like phosphorus pentasulfide or hydrogen sulfide (B99878). A visible-light-promoted atomic substitution reaction of thioacids using dimethyl sulfoxide (B87167) (DMSO) as an oxygen source has been reported for other thioacids, suggesting a potential green pathway. organic-chemistry.org
Exploration of Novel Reactivity and Catalytic Cycles
Thioacids are known for their unique reactivity, which is distinct from their carboxylic acid counterparts. Future research on this compound would be expected to delve into its specific reactive properties. Key areas of exploration could involve:
Radical Chemistry: Thioacids can serve as precursors to thiyl radicals under mild conditions, such as photo-irradiation. rsc.orgrsc.org Investigating the radical-mediated reactions of this compound could unlock novel transformations and applications in organic synthesis. rsc.orgrsc.org
Nucleophilic Acylation: The thioacid functional group can act as a nucleophilic acylating agent. nih.gov Studies could explore its utility in the synthesis of amides, esters, and other carbonyl derivatives under mild conditions, potentially for applications in peptide synthesis. nih.gov
Catalytic Cycles: The compound could be investigated as a ligand or a key intermediate in novel catalytic cycles. Its sulfur atom and carbonyl group provide potential coordination sites for metal centers, opening possibilities in catalysis.
Integration into Advanced Materials and Nanoscience Research
The unique properties of sulfur-containing compounds make them attractive for materials science. Future research could explore the integration of this compound into advanced materials:
Self-Assembled Monolayers (SAMs): Thioacids can bind to metal surfaces, such as gold, to form ordered self-assembled monolayers. Research could investigate the formation and properties of SAMs from this specific thioacid, with potential applications in electronics, sensors, and nanotechnology.
Polymer Chemistry: The thioacid functionality can be used in polymerization reactions. It could be explored as a monomer or a chain-transfer agent in controlled radical polymerization techniques, leading to the synthesis of novel polymers with specific properties conferred by the methoxyphenyl group.
Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and reactivity for applications in catalysis, imaging, and drug delivery.
Interdisciplinary Research with Computational Chemistry and Biology
Computational modeling is an indispensable tool in modern chemical research. For a novel compound like this compound, computational studies would be crucial in the initial stages of investigation:
DFT Calculations: Density Functional Theory (DFT) calculations could be employed to predict the compound's geometric and electronic structure, reactivity, and spectroscopic properties. Such studies can guide experimental design and help in the interpretation of results. For instance, DFT has been used to understand the binding of other thioacid-containing natural products to their biological targets. nih.gov
Reaction Mechanism Elucidation: Computational modeling could be used to investigate the mechanisms of its potential reactions, including the energetics of different pathways in proposed catalytic cycles or synthetic routes. nih.gov
Molecular Docking: In the context of chemical biology, computational docking studies could predict the binding affinity of this compound to various biological targets, helping to identify potential areas for drug discovery research.
Potential as a Research Tool in Chemical Biology and Drug Discovery (Pre-clinical, Mechanistic Focus)
The structural motifs present in this compound—the methoxyphenyl group and the thioacid—are found in various biologically active molecules. This suggests that the compound could be a valuable tool in chemical biology and early-stage drug discovery.
Enzyme Inhibition Studies: The thioacid moiety can interact with the active sites of certain enzymes. Research could explore its potential as an inhibitor for enzymes where a nucleophilic cysteine or serine residue is key for catalysis. The methoxyphenyl group could provide specificity for certain binding pockets.
Bioconjugation: Thioacids can be used for the chemoselective ligation with other biomolecules, such as peptides and proteins. nih.gov This could enable its use as a molecular probe to study biological processes or for the construction of more complex bioactive molecules.
Metabolic Studies: Investigating the metabolic fate of this compound in cellular or in vivo models would be a critical first step in understanding its potential biological activity and toxicology. The structurally related 3-(4-methoxyphenyl)propionic acid is a known metabolite of dietary polyphenols. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)propanethioic S-acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves thioesterification of 3-(4-methoxyphenyl)propanoic acid using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) under anhydrous conditions. Optimization includes:
- Temperature control : Reactions are best performed at 60–80°C in toluene or xylene to prevent decomposition of the thiol group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) .
- Analytical validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show a singlet for the methoxy group (δ 3.8 ppm), a triplet for the propanoic α-CH₂ (δ 2.5–2.7 ppm), and a broad S-H proton (δ 1.5–2.0 ppm, exchangeable). ¹³C NMR confirms the thioester carbonyl at δ 195–200 ppm .
- FT-IR : Look for C=O (thioic acid) stretch at ~1680 cm⁻¹ and S-H stretch at ~2550 cm⁻¹. Absence of O-H (carboxylic acid) peaks (~2500–3300 cm⁻¹) confirms complete conversion .
- Mass spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 210.1 (calculated for C₁₀H₁₀O₂S) .
Advanced Research Questions
Q. What strategies mitigate oxidative degradation of this compound during storage and experimentation?
- Methodological Answer :
- Storage : Use amber vials under argon at -20°C. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1% w/v) to inhibit radical-mediated oxidation .
- Experimental handling : Perform reactions under inert gas and avoid prolonged exposure to UV light. Monitor degradation via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .
- Data contradiction : Discrepancies in reported stability may arise from trace metal contaminants; use EDTA (1 mM) in buffers to chelate pro-oxidant metals .
Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?
- Methodological Answer :
- Enzyme inhibition assays : Test against cysteine proteases (e.g., papain) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC). IC₅₀ values correlate with thioic acid’s electrophilicity and binding affinity .
- Molecular docking : Use software like AutoDock Vina to model interactions with the catalytic cysteine residue. Key parameters include grid box size (20 ų centered on active site) and Lamarckian genetic algorithm .
- Validation : Compare computational results with mutagenesis studies (e.g., Cys25Ala mutation in papain abolishes inhibition) .
Q. What analytical approaches resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer :
- pH-dependent stability studies : Use UV-Vis spectroscopy (λmax 270 nm) to track decomposition kinetics in buffers (pH 2–12). Half-life decreases sharply above pH 9 due to thiolate anion formation .
- Contradiction analysis : Discrepancies may arise from buffer composition (e.g., phosphate vs. Tris). Replicate experiments in multiple buffers and validate with LC-MS to identify degradation products (e.g., disulfides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
